3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one features a quinazolin-4-one core substituted with a 6-fluoro group, a 2-sulfanylidene moiety, and a 3,4-dimethoxyphenethyl chain at position 3. Quinazolinone derivatives are renowned for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The structural uniqueness of this compound lies in its combination of electron-withdrawing (fluoro), electron-donating (dimethoxy), and sulfur-containing (sulfanylidene) groups, which may synergistically influence its physicochemical and biological properties.
Properties
Molecular Formula |
C18H17FN2O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17FN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI Key |
GHRUYIAQPOFZPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)OC |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Formation
The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or urea. For this compound, 6-fluoroanthranilic acid serves as the starting material due to its pre-existing fluorine substituent, which eliminates the need for late-stage fluorination . In a representative procedure, 6-fluoroanthranilic acid is refluxed with urea in a polar aprotic solvent (e.g., dimethylformamide) at 120–140°C for 6–8 hours, yielding 6-fluoro-4-hydroxyquinazolin-2(1H)-one . The reaction mechanism involves nucleophilic attack of the amine group on the carbonyl carbon, followed by cyclodehydration.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120–140°C |
| Reaction Time | 6–8 hours |
| Yield | 75–82% |
Introduction of the 3,4-Dimethoxyphenylethyl Side Chain
The 3,4-dimethoxyphenylethyl group is introduced at the N3 position of the quinazolinone core via alkylation. This step employs 2-(3,4-dimethoxyphenyl)ethyl bromide as the alkylating agent, with potassium carbonate as a base in anhydrous acetone . The reaction proceeds under reflux for 12–16 hours, achieving substitution at the less sterically hindered N3 position rather than N1 .
Optimization Insights
-
Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine) due to its ability to deprotonate the quinazolinone nitrogen effectively .
-
Solvent Effects : Acetone enhances nucleophilicity of the nitrogen compared to THF or DMSO, reducing byproduct formation .
Thionation of the C2 Carbonyl Group
Conversion of the C2 carbonyl group to a sulfanylidene (C=S) moiety is achieved using Lawesson’s reagent (LR) or phosphorus pentasulfide (P4S10) . Lawesson’s reagent is preferred for its higher selectivity and milder conditions. The reaction is conducted in toluene at 80–90°C for 4–6 hours, yielding the thione derivative with minimal over-reduction .
Comparative Thionation Agents
| Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Lawesson’s Reagent | 80–90 | 4–6 | 88–92 |
| P4S10 | 100–110 | 8–10 | 72–78 |
Purification and Characterization
Crude product purification is performed via column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane, 1:3 to 1:1) . Final characterization relies on:
-
1H NMR : Aromatic protons of the quinazolinone core appear as doublets (δ 7.8–8.2 ppm), while the dimethoxyphenyl ethyl side chain shows signals at δ 3.8–4.2 ppm (OCH3) and δ 2.9–3.1 ppm (CH2) .
Alternative Pathways and Modifications
Patent disclosures describe a one-pot synthesis variant where anthranilic acid, 2-(3,4-dimethoxyphenyl)ethylamine, and thiourea are heated in polyphosphoric acid (PPA) at 150°C . This method consolidates cyclocondensation and thionation but suffers from lower yields (60–65%) due to side reactions .
Challenges in Scale-Up
-
Fluorine Stability : Prolonged heating above 140°C risks defluorination, necessitating strict temperature control during cyclocondensation .
-
Thione Oxidation : The C=S group is prone to oxidation during storage; thus, final products require inert atmosphere packaging .
Industrial Applications and Patent Landscape
The compound’s synthesis is protected under multiple patents, including methods for large-scale production using continuous flow reactors to enhance yield (EP0196132A2) . Recent innovations focus on enzymatic resolution to isolate enantiomerically pure forms, though this remains experimental .
Chemical Reactions Analysis
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and sulfanylidene positions, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents under controlled temperature and pressure conditions.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: In biological research, it is investigated for its potential biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and analogs from the literature:
Key Observations:
- Core Structure: The quinazolin-4-one core in the target compound distinguishes it from benzamide (Rip-B) and dihydroquinazolinone derivatives. The fully aromatic quinazolinone system may enhance planar stacking interactions in biological targets compared to reduced analogs .
- However, the benzamide core in Rip-B lacks the rigidity of quinazolinone, which may reduce target specificity.
- Position 6: The fluoro substituent in the target compound is unique among the compared analogs. Fluorine’s electron-withdrawing nature may modulate the electron density of the quinazolinone ring, affecting reactivity or binding to hydrophobic pockets .
Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound and Rip-B increases logP values compared to analogs with polar substituents (e.g., hydroxymethyl in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Solubility : The sulfanylidene group may improve solubility in polar solvents via hydrogen bonding, whereas the fluoro group’s electronegativity could stabilize interactions with charged residues in proteins .
- Such arrangements may influence stability and formulation.
Biological Activity
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties while presenting relevant data from various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinazoline backbone with a sulfanylidene group and a 3,4-dimethoxyphenyl ethyl substituent. Its chemical formula is and it possesses unique pharmacophoric features that contribute to its biological efficacy.
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating multiple quinazolinone-thiazole hybrids, it was found that compounds similar to 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one showed potent inhibitory effects on the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The compound A3 from the study exhibited an IC50 of 10 μM against PC3 cells and similar efficacy against MCF-7 and HT-29 cells .
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
Antimicrobial Activity
Quinazolinones also display a broad spectrum of antimicrobial activity. In a synthesis study involving derivatives of quinazolinone, it was reported that certain compounds showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The synthesized compounds were tested using disc diffusion methods, revealing that derivative A2 had excellent activity against E. coli and good activity against Candida albicans .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Very Good |
| Streptococcus pyogenes | Very Good |
| Escherichia coli | Excellent |
| Pseudomonas aeruginosa | Excellent |
| Candida albicans | Good |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been investigated. Compounds containing the quinazoline structure have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one may possess similar anti-inflammatory properties, although specific data on this compound is limited.
Case Studies
A notable case study involved the synthesis of several quinazolinone derivatives where their biological activities were systematically evaluated. The study highlighted the importance of structural modifications in enhancing biological efficacy. For instance, the introduction of different substituents at various positions on the quinazoline ring significantly influenced their anticancer and antimicrobial activities .
Q & A
Basic: What are the optimal synthetic strategies for 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one?
Methodological Answer:
Synthesis requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction kinetics and product distribution compared to ethanol, which may slow intermediate formation .
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct suppression. Higher temperatures risk decomposition of the sulfanylidene group.
- Stepwise functionalization : Introduce the 3,4-dimethoxyphenylethyl group via nucleophilic substitution after constructing the quinazolinone core to avoid premature oxidation of methoxy groups .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Combine multiple analytical techniques:
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O, C–H⋯N) to validate the sulfanylidene and quinazolinone moieties .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions, particularly distinguishing fluorine (δ ~ -110 ppm in -NMR) and methoxy protons (δ ~3.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical mass (±2 ppm error) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Comparative bioactivity assays : Test derivatives with modified substituents (e.g., replacing fluorine with chlorine or varying methoxy positions) against standardized cellular models. For example, measure IC values for kinase inhibition or antiviral activity using assays like MTT or plaque reduction .
- Molecular docking : Map interactions between the sulfanylidene group and target proteins (e.g., viral proteases) using software like AutoDock Vina. Prioritize derivatives with improved binding energies .
- Data normalization : Control for batch effects by normalizing bioactivity data against reference compounds (e.g., doxorubicin for cytotoxicity) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1% v/v) to minimize variability .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers. Apply multivariate regression to isolate variables like purity (>95% by HPLC) or stereochemical impurities .
- Cross-validate with structural analogs : Compare results with closely related compounds (e.g., 6-chloro-quinazolin-4-ones) to determine if discrepancies arise from substituent-specific effects .
Advanced: What methodologies assess the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Hydrolytic stability studies : Incubate the compound in buffers (pH 3–10) at 37°C for 48 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the sulfanylidene group) .
- Photolytic testing : Expose to UV light (254 nm) in aqueous solutions. Quantify degradation products (e.g., demethylation of methoxy groups) using GC-MS .
- Ecotoxicology models : Use Daphnia magna or Vibrio fischeri to assess acute toxicity of degradation byproducts. Correlate results with quantitative structure-activity relationship (QSAR) predictions .
Basic: What experimental designs minimize variability in bioactivity screening?
Methodological Answer:
- Split-plot design : Assign treatments (e.g., compound concentrations) to subplots within randomized blocks to control for environmental variability (e.g., plate-to-plate differences) .
- Replication : Use ≥3 biological replicates with independent compound batches to account for synthesis variability .
- Blinding : Encode samples to prevent observer bias during data collection .
Advanced: How to optimize crystallization for structural studies?
Methodological Answer:
- Solvent screening : Test mixed solvents (e.g., dichloromethane/methanol) to balance solubility and vapor diffusion rates. Slow evaporation at 4°C often yields high-quality crystals .
- Seeding : Introduce microcrystals from prior batches to induce nucleation in supersaturated solutions .
- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during X-ray data collection at 100 K .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts after compound treatment to confirm target binding .
- Knockdown/knockout controls : Use CRISPR/Cas9 to silence putative targets and assess loss of compound efficacy .
- Fluorescence polarization : Label recombinant target proteins with FITC and measure binding affinity changes in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
